(5-Phenyl-1,3-oxazol-2-yl)methyl 3-(dimethylsulfamoyl)-4-methoxybenzoate
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Overview
Description
(5-Phenyl-1,3-oxazol-2-yl)methyl 3-(dimethylsulfamoyl)-4-methoxybenzoate is a complex organic compound that features a unique combination of functional groups. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the oxazole ring, along with the phenyl and benzoate groups, contributes to its potential utility in various scientific fields.
Preparation Methods
The synthesis of (5-Phenyl-1,3-oxazol-2-yl)methyl 3-(dimethylsulfamoyl)-4-methoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the formation of the oxazole ring through cyclization reactions. For instance, the preparation might involve the cyclodehydration of N-acylated amino alcohols under acidic conditions . Industrial production methods often employ microwave-assisted synthesis to enhance reaction rates and yields .
Chemical Reactions Analysis
(5-Phenyl-1,3-oxazol-2-yl)methyl 3-(dimethylsulfamoyl)-4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(5-Phenyl-1,3-oxazol-2-yl)methyl 3-(dimethylsulfamoyl)-4-methoxybenzoate has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which (5-Phenyl-1,3-oxazol-2-yl)methyl 3-(dimethylsulfamoyl)-4-methoxybenzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to (5-Phenyl-1,3-oxazol-2-yl)methyl 3-(dimethylsulfamoyl)-4-methoxybenzoate include other oxazole derivatives and benzoate esters. For instance:
Oxazole derivatives: Compounds like 4- (2-methyl-1,3-oxazol-5-yl)benzenesulfonamide share the oxazole ring and exhibit similar biological activities.
Benzoate esters: Compounds such as methyl 3-(dimethylsulfamoyl)-4-methoxybenzoate have similar ester functionalities and can undergo comparable chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(5-phenyl-1,3-oxazol-2-yl)methyl 3-(dimethylsulfamoyl)-4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S/c1-22(2)29(24,25)18-11-15(9-10-16(18)26-3)20(23)27-13-19-21-12-17(28-19)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKXLBGBFOHZMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)OCC2=NC=C(O2)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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